

A Technical Guide to the Chemical Properties of D-Methionine-N-fmoc-d3

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Compound of Interest

Compound Name: *D-Methionine-N-fmoc-d3*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of D-Methionine-N-(9-fluorenylmethoxycarbonyl)-d3 (**D-Methionine-N-fmoc-d3**). This isotopically labeled amino acid is a critical reagent in modern peptide synthesis and various biochemical applications. This document details its physicochemical characteristics, provides insights into relevant experimental protocols, and illustrates its primary application in solid-phase peptide synthesis.

Core Chemical and Physical Properties

D-Methionine-N-fmoc-d3 is a synthetic derivative of the amino acid D-methionine, where the amine group is protected by a fluorenylmethoxycarbonyl (Fmoc) group and the methyl group of the thioether side chain is deuterated. This isotopic labeling makes it a valuable tool for tracer studies, metabolic pathway analysis, and as an internal standard in mass spectrometry-based quantitative analyses.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for **D-Methionine-N-fmoc-d3** and its non-deuterated analog, Fmoc-D-methionine.

Identifier	Value	Reference
Chemical Formula	C ₂₀ H ₁₈ D ₃ NO ₄ S	[2]
Molecular Weight	374.47 g/mol	[2]
Appearance	White to off-white crystalline powder	[3]
Typical Chemical Purity	≥95% (by HPLC)	[2]
Isotopic Enrichment (Deuterium)	≥98 atom % D	[2]
CAS Number (unlabeled)	112883-40-6	[4][5]

Property (for non-deuterated Fmoc-D-methionine)	Value	Reference
Melting Point	110-140 °C / 170-180 °C (values vary by source)	[3][4][5]
Solubility	Slightly soluble in water; highly soluble in most organic solvents. Slightly soluble in chloroform, DMF, and methanol.	[3][6]

Experimental Protocols

The primary applications of **D-Methionine-N-fmoc-d3** revolve around its synthesis and its use as a building block in solid-phase peptide synthesis (SPPS).

Synthesis of D-Methionine-N-fmoc-d3

While detailed proprietary synthesis protocols are not publicly available, the general synthetic route can be outlined as follows:

- **Deuterated Methylation:** The synthesis typically starts with a suitable precursor, such as a homocysteine derivative. The key step is the introduction of the deuterated methyl group.

This is commonly achieved by reacting the thiol group of the homocysteine derivative with a deuterated methylating agent, such as methyl-d₃ iodide (CD₃I), under basic conditions.[7]

- **Fmoc Protection:** Following the successful deuteration of the side chain, the α-amino group of the D-methionine-d₃ is protected. This is achieved by reacting it with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[8] This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) in the presence of a mild base.[7]
- **Purification:** The final product, **D-Methionine-N-fmoc-d₃**, is then purified to remove unreacted reagents and byproducts. Common purification techniques include recrystallization and column chromatography.

Solid-Phase Peptide Synthesis (SPPS) using D-Methionine-N-fmoc-d₃

D-Methionine-N-fmoc-d₃ is primarily used in Fmoc-based solid-phase peptide synthesis. The general workflow for incorporating a **D-Methionine-N-fmoc-d₃** residue into a growing peptide chain on a solid support is as follows:

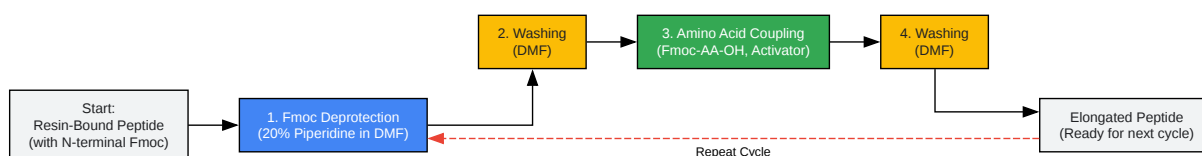
- **Resin Swelling:** The solid support resin (e.g., polystyrene-based) is swelled in a suitable solvent, typically DMF.
- **Fmoc Deprotection:** The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF.[7]
- **Washing:** The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc deprotection byproducts.
- **Amino Acid Coupling:** **D-Methionine-N-fmoc-d₃** is pre-activated and then coupled to the free N-terminal amine of the growing peptide chain. Common activation reagents include combinations like HBTU/HOBt or DIC/Oxyma in DMF.[7]
- **Washing:** The resin is again thoroughly washed with DMF to remove any unreacted amino acid and coupling reagents.

- **Cycle Repetition:** These deprotection, washing, and coupling steps are repeated for each subsequent amino acid to be added to the peptide sequence.

Visualizations

Experimental Workflow for SPPS

The following diagram illustrates the cyclical process of incorporating an Fmoc-protected amino acid, such as **D-Methionine-N-fmoc-d3**, during solid-phase peptide synthesis.

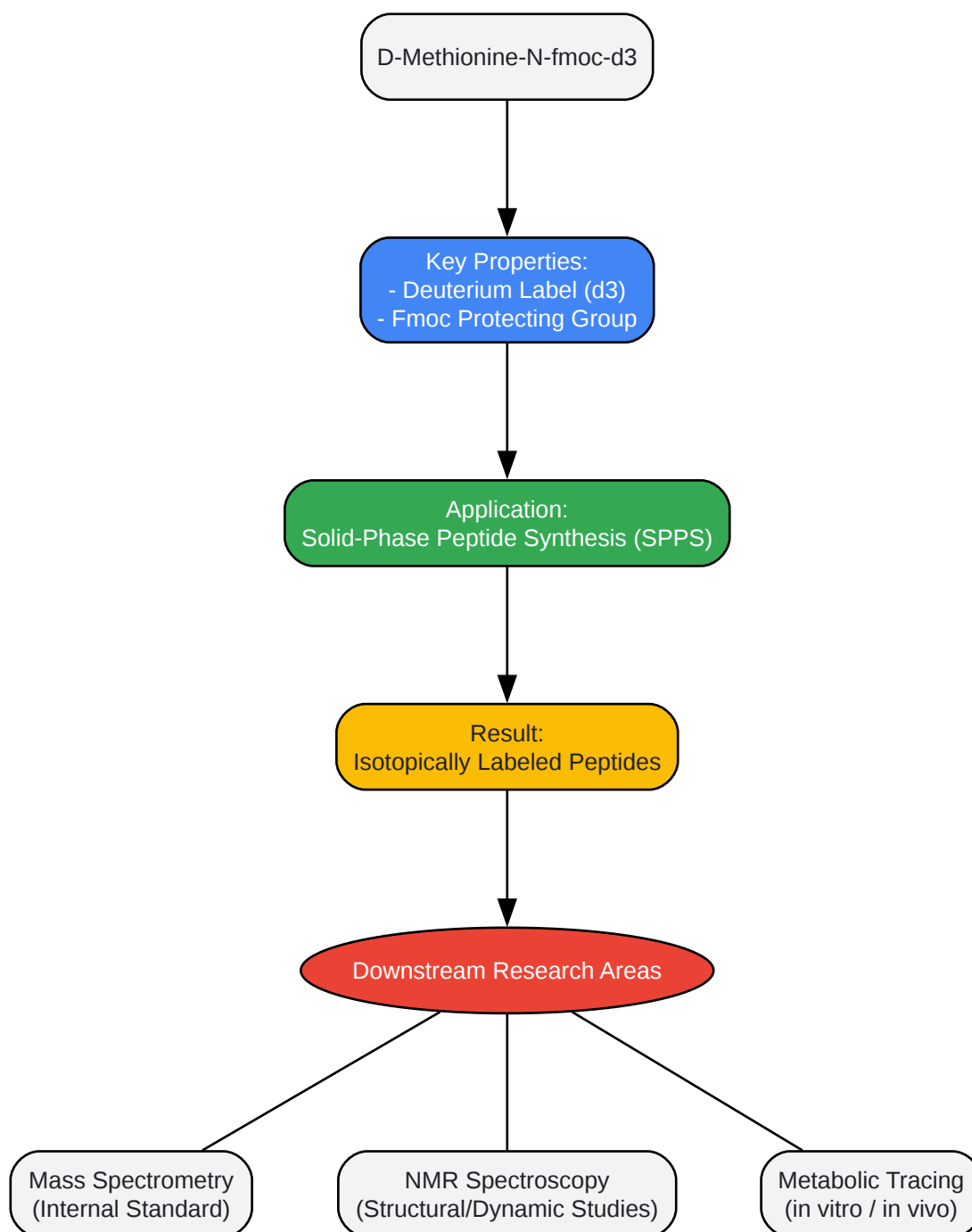


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Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.

Logical Relationship of Applications

D-Methionine-N-fmoc-d3 does not participate in natural signaling pathways but is a tool to study them. The following diagram shows the logical flow from the chemical's properties to its applications.



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Caption: From chemical properties to research applications of **D-Methionine-N-fmoc-d3**.

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